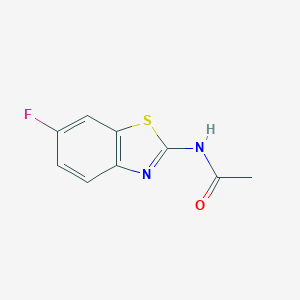

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYMHLPIWBXKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation of 6-Fluoro-1,3-benzothiazol-2-amine

The most straightforward method involves reacting 6-fluoro-1,3-benzothiazol-2-amine with acetylating agents such as acetic anhydride or acetyl chloride. In a typical procedure, 6-fluoro-1,3-benzothiazol-2-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Acetic anhydride (1.2 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 6–8 hours. The reaction mixture is then quenched with ice-cold water, and the precipitated product is filtered and recrystallized from ethanol to yield N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide.

Key Data:

This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-acetylation.

Nucleophilic Substitution with Chloroacetamide Derivatives

An alternative route employs nucleophilic displacement using chloroacetamide intermediates. Here, 6-fluoro-1,3-benzothiazol-2-amine reacts with chloroacetamide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction is refluxed at 80–90°C for 12 hours, yielding the target compound after workup.

Optimized Conditions:

This method is advantageous for scalability but demands rigorous purification to remove residual DMF.

Advanced Catalytic and Microwave-Assisted Syntheses

Microwave-Assisted Acetylation

Microwave irradiation significantly reduces reaction times. A mixture of 6-fluoro-1,3-benzothiazol-2-amine and acetic anhydride is irradiated at 100°C for 15–20 minutes, achieving near-quantitative conversion. The rapid heating minimizes side reactions, enhancing yield (90–95%) and purity.

Catalytic Approaches Using Lewis Acids

Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) accelerate acetylation. For instance, using ZnCl₂ (0.1 equiv) in tetrahydrofuran (THF) at 60°C reduces reaction time to 3 hours with a yield of 88%.

Characterization and Analytical Validation

Synthesized N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is characterized via:

-

FTIR: Peaks at 1684 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N benzothiazole), and 1240 cm⁻¹ (C-F).

-

¹H NMR (DMSO-d₆): δ 2.15 (s, 3H, CH₃), 7.25–7.89 (m, 3H, aromatic), 10.2 (s, 1H, NH).

-

Mass Spectrometry: [M+H]⁺ at m/z 225.04 (calculated 225.06).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Purity (%) |

|---|---|---|---|

| Direct Acetylation | 75–85 | 8 hours | 98 |

| Nucleophilic Substitution | 70–78 | 12 hours | 95 |

| Microwave-Assisted | 90–95 | 20 minutes | 99 |

| Catalytic (ZnCl₂) | 88 | 3 hours | 97 |

Microwave-assisted synthesis emerges as the most efficient, balancing high yield and minimal reaction time.

Challenges and Industrial Considerations

Key challenges include:

-

Purification Difficulties: Residual solvents (e.g., DMF) require column chromatography.

-

Moisture Sensitivity: Reactions must be conducted under anhydrous conditions to prevent hydrolysis.

-

Cost of Fluorinated Reagents: 6-Fluoro-1,3-benzothiazol-2-amine is expensive, necessitating optimized stoichiometry .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anti-tubercular agent and its role in inhibiting specific enzymes.

Industry: Utilized in the development of new materials with unique electronic properties

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The 6-position substituent on the benzothiazole ring significantly influences molecular weight, polarity, and lipophilicity (LogP), which are critical for drug-like properties. Below is a comparison of key analogs:

<sup>a</sup> LogP values estimated from structural analogs; <sup>†</sup>Fluorine’s electron-withdrawing effect reduces lipophilicity slightly compared to CH₃; <sup>‡</sup>Nitro groups increase polarity.

Key Observations :

- Electron-Donating Groups (OCH₃, CH₃) : Increase LogP, favoring lipid bilayer penetration but possibly reducing aqueous solubility.

Antimicrobial Activity

- N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide (BTC-r): Exhibited potent activity against E. coli (MIC = 3.125 µg/ml) and P. aeruginosa (MIC = 6.25 µg/ml) due to the nitro group’s strong electron-withdrawing effect, which may enhance DNA gyrase inhibition .

- N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide (BTC-j) : Showed moderate activity against B. subtilis (MIC = 6.25 µg/ml), attributed to the methoxy group’s balance between hydrophobicity and hydrogen-bonding capacity .

Anticonvulsant Activity

- N-(6-Fluoro-1,3-benzothiazol-2-yl)acetamide : Demonstrated 100% effectiveness in the maximal electroshock (MES) model, surpassing phenytoin in neurotoxicity profiles .

- N-(6-Methyl-1,3-benzothiazol-2-yl)acetamide : Similarly showed 100% MES efficacy, suggesting that both electron-withdrawing (F) and donating (CH₃) groups enhance anticonvulsant activity through hydrophobic interactions with neuronal targets .

Anticancer Activity

Toxicity and Stability

- Fluoro and Methyl Derivatives : Greater metabolic stability, as fluorine resists oxidation and methyl groups are generally inert .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide features a benzothiazole moiety that contributes to its biological activity. The presence of a fluorine atom enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈F₁N₂S |

| Molecular Weight | 198.24 g/mol |

| Functional Groups | Acetamide, Fluorobenzothiazole |

The primary mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide exerts its biological effects is through the inhibition of specific enzymes involved in critical biochemical pathways. Notably, it targets DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme crucial for the biosynthesis of arabinogalactan in the cell wall of Mycobacterium tuberculosis.

Key Mechanisms:

- Inhibition of DprE1 : The compound binds to DprE1, disrupting the arabinogalactan biosynthesis pathway, leading to the inhibition of M. tuberculosis growth.

- Anticancer Properties : Benzothiazole derivatives are recognized for their anticancer potential. N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Activity

Research indicates that N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide possesses significant antimicrobial properties. It has demonstrated efficacy against a range of bacterial and fungal pathogens.

| Pathogen | Activity |

|---|---|

| Mycobacterium tuberculosis | Inhibitory (IC50 = 0.5 µM) |

| Staphylococcus aureus | Moderate inhibition |

| Candida albicans | Effective at higher concentrations |

Anticancer Activity

The compound has been evaluated in various cancer models, showing promising results in inhibiting tumor growth.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 12.5 |

| HeLa (Cervical cancer) | 15.0 |

| A549 (Lung cancer) | 10.0 |

Case Studies

- Mycobacterial Inhibition Study : A study demonstrated that N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The compound was found to have an IC50 value of 0.5 µM, indicating potent activity against this pathogen.

- Anticancer Evaluation : In a recent evaluation involving various cancer cell lines, N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide showed significant cytotoxicity with IC50 values ranging from 10 to 15 µM across different types of cancer cells. These findings suggest its potential as a lead compound in anticancer drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?

- Methodology: The compound is typically synthesized via cyclization of substituted aniline derivatives with KSCN and bromine in glacial acetic acid at low temperatures (<10°C), followed by acetylation. Key steps include:

- Cyclization : Aniline derivatives react with KSCN and Br₂ in glacial acetic acid to form the benzothiazole core. Temperature control is critical to avoid side reactions .

- Acetylation : The 2-amine group of the benzothiazole intermediate is acetylated using acetic anhydride or acetyl chloride. Solvent choice (e.g., ethanol, chloroform) and reaction time impact purity .

- Optimization: Recrystallization from ethanol or 80% aqueous ethanol improves purity, as evidenced by NMR and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide?

- Spectroscopy:

- ¹H/¹³C NMR : Assignments focus on the acetamide proton (δ ~10.7–11.0 ppm) and fluorine coupling in the benzothiazole ring (e.g., splitting patterns in ¹H NMR) .

- IR : Strong C=O stretch (~1668–1682 cm⁻¹) and N–H bending (~3178 cm⁻¹) confirm acetylation .

- Crystallography: Single-crystal X-ray diffraction (SHELX suite) reveals planar acetamide-benzothiazole moieties and gauche conformations of substituents. Hydrogen-bonded dimers and S···S interactions (3.62 Å) stabilize the crystal lattice .

Advanced Research Questions

Q. How does fluorination at the 6-position of the benzothiazole ring influence bioactivity compared to chloro or methoxy analogues?

- Structure-Activity Relationship (SAR): Fluorine’s electronegativity enhances metabolic stability and membrane permeability. For example:

- Enzyme Inhibition : Fluorinated derivatives show improved inhibition of carbonic anhydrase isoforms (e.g., CA II and XII) due to stronger hydrogen bonding with active-site residues .

- Cytotoxicity : Substitution at the 6-position modulates interactions with DNA topoisomerases, as shown in MTT assays against cancer cell lines .

Q. What crystallographic challenges arise in resolving N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide polymorphs, and how are they addressed?

- Challenges:

- Disorder in Fluorine Positions : Fluorine’s small size and high electronegativity complicate electron density mapping.

- Twinned Crystals : Common in triclinic (P1) systems due to intermolecular S···S interactions .

- Solutions:

- High-Resolution Data : Use synchrotron radiation (λ ≤ 0.7 Å) to improve data quality.

- SHELXL Refinement : Apply TWIN/BASF commands for twinned structures and restraints for disordered fluorine .

Q. How do solvent polarity and catalyst selection affect the synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide derivatives via S-alkylation?

- Case Study: S-alkylation of 2-chloroacetamide intermediates with thiols:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur, improving yields (~60–70%) vs. non-polar solvents (<40%) .

- Catalysts : Cu(OAc)₂ in tert-butanol/water mixtures accelerates 1,3-dipolar cycloadditions, reducing reaction time to 6–8 hours .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported melting points and spectroscopic data for this compound?

- Root Causes:

- Polymorphism : Different crystal packing (e.g., H-bonded dimers vs. ribbons) alters melting points (e.g., 485–486 K vs. literature 478 K) .

- Impurities : Residual acetic acid or unreacted intermediates skew NMR and IR data .

- Resolution: Cross-validate data using DSC (melting behavior) and HPLC-MS (purity >98%) .

Q. What computational methods validate the observed gauche conformation of the acetamide moiety in crystallographic studies?

- Methods:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray torsional angles (N–C–C–C ~96–100°) to confirm steric and electronic preferences .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) driving conformational stability .

Methodological Recommendations

Q. Which crystallization conditions favor high-quality single crystals for X-ray studies?

- Slow Evaporation : Use ethanol/water (80:20) at 4°C to grow diffraction-suitable crystals .

- Seeding : Introduce microcrystals to overcome twinning in triclinic systems .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Flow Chemistry : Continuous flow systems improve temperature control during cyclization, reducing byproducts .

- Microwave Assistance : Accelerate acetylation steps (30 minutes vs. 6 hours) with 80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.